Tert-butyl 2-[amino(hydroxyimino)methyl]-7-azaspiro[3.5]nonane-7-carboxylate
Description
Carboxylate Group
The tert-butyl carboxylate (-OC(=O)C(C)(C)C) at position 7 serves as a protecting group , enhancing solubility and stability. Its bulky tert-butyl moiety sterically shields the ester linkage, mitigating hydrolysis under physiological conditions.
Hydroxyimino Group
The amidoxime (-C(=N-OH)-NH2) at position 2 is a tautomeric functional group capable of existing as either the hydroxyimino (oxime) or aminoimino form. Key properties include:
Amino Group
The primary amine (-NH2) participates in hydrogen bonding and serves as a site for further derivatization. Its electronic effects modulate the electron density of the spiro core.
| Functional Group | Position | Role |
|---|---|---|
| tert-Butyl carboxylate | 7 | Solubility, stability |
| Amidoxime | 2 | Metal coordination, reactivity |
| Amino | 2 | Hydrogen bonding, synthesis |
Stereochemical Considerations and Conformational Dynamics
Stereochemistry
- Axial chirality : The spiro junction creates orthogonal planes, potentially leading to enantiomers if substituents differ at both ends. However, the current compound’s symmetry (identical substituents at C2) renders it achiral.
- Oxime geometry : The C=N bond in the hydroxyimino group exhibits E/Z isomerism . Computational models suggest the anti (E) configuration is favored due to reduced steric clash.
Conformational Dynamics
- Ring puckering : The three-membered ring adopts a strained planar conformation, while the five-membered ring exhibits pseudo-rotation.
- Steric effects : The tert-butyl group restricts rotation about the C7-N bond, stabilizing one conformer over others.
| Conformational Feature | Energy Barrier (kcal/mol) | Dominant State |
|---|---|---|
| Spiro ring puckering | ~5.2 | Chair-like |
| C7-N rotation | ~8.7 | trans |
Molecular dynamics simulations predict a relaxation time of 1.2 ns for interconversion between conformers.
Properties
Molecular Formula |
C14H25N3O3 |
|---|---|
Molecular Weight |
283.37 g/mol |
IUPAC Name |
tert-butyl 2-(N'-hydroxycarbamimidoyl)-7-azaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C14H25N3O3/c1-13(2,3)20-12(18)17-6-4-14(5-7-17)8-10(9-14)11(15)16-19/h10,19H,4-9H2,1-3H3,(H2,15,16) |
InChI Key |
YREJSLIJOBPHRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Route
The preparation of tert-butyl 2-[amino(hydroxyimino)methyl]-7-azaspiro[3.5]nonane-7-carboxylate typically involves the following key steps:
Formation of the Spirocyclic Framework : The initial step often involves the construction of the azaspiro compound, which can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups : The next stage involves the introduction of amino and hydroxyimino groups. This can be accomplished through various amination and hydroxylation reactions.
Esterification : Finally, tert-butyl esterification is performed to yield the target compound.
Detailed Synthesis Steps
Step 1: Formation of Azaspiro Framework
The synthesis begins with a precursor such as tert-butyl 4-methylenepiperidine-1-carboxylate, which undergoes cyclization in the presence of a zinc/copper couple to form the azaspiro framework.
- Reaction Conditions :
- Temperature: Room temperature
- Solvent: Tert-butyl methyl ether (t-BuOMe)
Step 2: Introduction of Hydroxyimino Group
The next step involves the formation of the hydroxyimino group, which can be introduced via reaction with hydroxylamine hydrochloride in a suitable solvent.
- Reaction Conditions :
- Temperature: Typically around 0°C to room temperature
- Solvent: Ethanol or methanol can be used for solubilization.
Step 3: Esterification
The final step is the esterification process where tert-butyl alcohol is used to form the desired ester.
- Reaction Conditions :
- Catalysts: Acid catalysts such as sulfuric acid may be employed.
- Temperature: Reflux conditions are often applied to drive the reaction to completion.
Yield and Purity
The overall yield of this compound can vary based on reaction conditions and purification methods used. Typical yields range from 50% to over 80%, depending on the efficiency of each synthetic step.
| Step | Reaction Type | Yield (%) | Comments |
|---|---|---|---|
| 1 | Cyclization | ~70 | Formation of spiro framework |
| 2 | Hydroxyamination | ~60 | Introduction of hydroxyimino group |
| 3 | Esterification | ~80 | Final product formation |
Research Findings and Applications
Recent studies have highlighted the potential applications of this compound in drug development, particularly as inhibitors in steroid receptor pathways. Its unique structural features allow it to interact selectively with biological targets, making it a candidate for further pharmacological studies.
Key Findings:
Biological Activity : Research indicates that this compound exhibits significant activity against certain cancer cell lines, suggesting its potential as an anticancer agent.
Mechanism of Action : Preliminary studies suggest that it may function through modulation of specific receptor pathways, although detailed mechanistic studies are required for confirmation.
Chemical Reactions Analysis
Tert-butyl 2-[amino(hydroxyimino)methyl]-7-azaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino(hydroxyimino)methyl group, allowing for the introduction of different substituents. Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures
Scientific Research Applications
Tert-butyl 2-[amino(hydroxyimino)methyl]-7-azaspiro[3.5]nonane-7-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and metabolic diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including spirocyclic compounds with biological activity.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: The compound is used in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of tert-butyl 2-[amino(hydroxyimino)methyl]-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino(hydroxyimino)methyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target proteins. This modulation can lead to various biological effects, including enzyme inhibition or activation, receptor agonism or antagonism, and changes in cellular signaling pathways .
Comparison with Similar Compounds
Core Structural Similarities and Substituent Variations
All analogs share the 7-azaspiro[3.5]nonane backbone with a tert-butyl carboxylate group at position 7. The key distinction lies in the substituent at position 2, which determines chemical reactivity, physical properties, and biological activity (Table 1).
Table 1: Structural and Functional Comparison of 7-Azaspiro[3.5]nonane Derivatives
*Hypothetical molecular formula based on structural analogy.
Biological Activity
Tert-butyl 2-[amino(hydroxyimino)methyl]-7-azaspiro[3.5]nonane-7-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be described by the molecular formula and a molecular weight of approximately 240.34 g/mol. Its structural characteristics include:
- Aza-spiro structure : This unique configuration contributes to its biological activity.
- Hydroxyimino group : This functional group is often associated with bioactivity, particularly in enzyme inhibition.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Studies have demonstrated that spiro compounds can modulate enzymatic activities, which could lead to therapeutic applications in metabolic disorders.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The hydroxyimino group may facilitate binding to active sites on enzymes, inhibiting their function.
- Cell Membrane Disruption : Some spiro compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis.
- Modulation of Signaling Pathways : The compound may influence intracellular signaling pathways, affecting cell proliferation and apoptosis.
Study on Antibacterial Efficacy
A study conducted by Pendergrass et al. (2020) evaluated the antibacterial properties of a related spiro compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µM, demonstrating the potential for this class of compounds in antibiotic development .
Enzyme Activity Assay
In another investigation, the enzyme inhibition potential was assessed using a colorimetric assay to measure the activity of target enzymes in the presence of this compound. The compound exhibited an IC50 value of approximately 25 µM against the target enzyme, indicating strong inhibitory activity .
Data Table: Summary of Biological Activities
Q & A
Q. Answer :
- Gloves : Use nitrile or chemical-resistant gloves inspected for integrity before use. Follow proper glove removal techniques to avoid contamination .
- Eye/Face Protection : Safety glasses combined with a face shield, compliant with standards like EN 166 or NIOSH .
- Respiratory Protection : Use fume hoods or local exhaust ventilation to minimize inhalation of dust or aerosols. If ventilation is insufficient, employ respiratory protection rated for organic vapors and particulates .
- Lab Clothing : Wear flame-retardant, antistatic protective clothing to prevent skin contact and static discharge .
Basic Question: How should this compound be stored to ensure stability and safety?
Q. Answer :
- Temperature : Store at 2–8°C in a dry environment to prevent degradation .
- Containment : Keep in airtight containers labeled with hazard identifiers (e.g., H302, H315) .
- Incompatibilities : Avoid proximity to strong oxidizers, heat sources, or open flames due to potential decomposition into carbon monoxide and nitrogen oxides under fire conditions .
Basic Question: What first-aid measures are critical for accidental exposure?
Q. Answer :
- Inhalation : Move to fresh air; seek medical attention if respiratory irritation (e.g., coughing, shortness of breath) persists .
- Skin Contact : Wash immediately with copious water for ≥15 minutes; remove contaminated clothing .
- Eye Exposure : Rinse cautiously with water for ≥15 minutes; consult an ophthalmologist if irritation remains .
- Ingestion : Do NOT induce vomiting; provide water for dilution and seek emergency medical care .
Advanced Question: How should researchers resolve contradictions in hazard classification across safety datasets?
Q. Answer :
- Case Study : While one SDS reports "no known hazards" for a related cyano-substituted derivative , another classifies a similar compound as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
- Methodology :
- Verify the CAS number and structural specificity of the compound.
- Cross-reference SDS sections 2 (Hazards) and 3 (Composition) to confirm concentration thresholds for hazard triggers .
- Consult updated toxicological databases (e.g., PubChem, ECHA) for peer-reviewed data.
- Assume a precautionary approach by defaulting to the stricter hazard classification .
Advanced Question: What experimental design considerations are necessary to mitigate risks from thermal instability or reactive byproducts?
Q. Answer :
- Stability Assessment : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures. SDS data indicate stability under recommended storage but note hazardous decomposition products (e.g., NOx, CO) under fire .
- Reactivity Mitigation :
Advanced Question: How can researchers address gaps in toxicological data for risk assessment?
Q. Answer :
- In Silico Tools : Use QSAR models (e.g., OECD Toolbox) to predict acute toxicity endpoints .
- In Vitro Testing : Prioritize assays for:
- Precautionary Measures : Implement exposure controls (Section 8 of SDS) as if higher toxicity is probable until data is conclusive .
Advanced Question: What methodologies are recommended for environmental impact mitigation during spillage or disposal?
Q. Answer :
- Spill Management :
- Disposal : Engage licensed waste handlers for incineration or chemical degradation. Do NOT release into water systems due to unknown bioaccumulation potential .
Advanced Question: How should conflicting data on carcinogenicity or long-term toxicity be interpreted?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
